molecular formula C10H17NO B13739219 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol

2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol

Cat. No.: B13739219
M. Wt: 167.25 g/mol
InChI Key: DLDBOXTYABTPSR-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl group, an isopropyl group, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-(1-methylethyl)-1H-pyrrole with ethylene oxide under basic conditions to introduce the ethanol group. Another method involves the reduction of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid using a reducing agent like lithium aluminum hydride to obtain the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid.

    Reduction: 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-carboxylic acid
  • 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-methanol
  • 2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-amine

Uniqueness

2-Methyl-5-(1-methylethyl)-1H-pyrrole-1-ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylpyrrol-1-yl)ethanol

InChI

InChI=1S/C10H17NO/c1-8(2)10-5-4-9(3)11(10)6-7-12/h4-5,8,12H,6-7H2,1-3H3

InChI Key

DLDBOXTYABTPSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCO)C(C)C

Origin of Product

United States

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